Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
Overview
Description
Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .
Mode of Action
It’s synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities .
Pharmacokinetics
The compound has a molecular weight of 20526 , which could influence its bioavailability.
Action Environment
The compound has a storage temperature of room temperature , which could influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate involves a three-component cascade reaction. This reaction includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .
Industrial Production Methods: the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives .
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: This compound lacks the ethyl ester group present in this compound, which can affect its reactivity and biological activity.
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound has a methyl group at the 6-position instead of the carboxylate group, leading to different chemical and biological properties.
Biological Activity
Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (Et-THQ-6-COOE) is a bicyclic compound with significant biological activities attributed to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 205.26 g/mol. The compound features a tetrahydroquinoline ring structure with an ethyl ester group at the 6-position, enhancing its solubility and reactivity. This structural framework allows for diverse modifications that can enhance its biological activity and applicability in synthetic chemistry.
The biological activity of Et-THQ-6-COOE is believed to arise from its interactions with various molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to observed biological effects. Research indicates that tetrahydroquinoline derivatives like Et-THQ-6-COOE can act on multiple biochemical pathways, making them valuable in drug development.
Anticancer Properties
Several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, a study screened various tetrahydroquinoline compounds for their antiproliferative effects across different cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their anticancer activity. In particular, compounds with aryl substitutions showed up to 90% growth inhibition in cancer cell lines such as H460 (lung carcinoma) and MCF7 (breast adenocarcinoma) .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their anticancer activities. The study found that Et-THQ-6-COOE derivatives exhibited significant cytotoxicity against several cancer cell lines. The structure–activity relationship analysis revealed that specific functional groups at the 4-position dramatically increased antiproliferative effects compared to the parent compound .
Compound Name | Cancer Cell Line | IC (µM) |
---|---|---|
Et-THQ-6-COOE | H460 | 15 |
Et-THQ-6-COOE | MCF7 | 12 |
Parent Compound | H460 | 45 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of various tetrahydroquinolines, including Et-THQ-6-COOE. The findings indicated that this compound showed notable inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics used in clinical settings.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h5-6,8,13H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHZFXEHLTUII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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